BenchChemオンラインストアへようこそ!

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide

ENT1 ENT2 nucleoside transport

Select CAS 899979-20-5 for experiments requiring sustained, washout‑resistant ENT1/ENT2 inhibition. The 2‑fluorophenyl motif on the piperazine ring is an essential pharmacophore; its removal abolishes activity, and replacement with other substituents alters potency and subtype selectivity. The 3‑methoxybenzamide head group differentiates this compound from the FPMINT triazine series, making it a critical comparator for SAR campaigns that dissect linker contributions. Choose this specific scaffold when your assay demands irreversible, non‑competitive blockade of equilibrative nucleoside flux—an advantage unattainable with reversible ligands such as NBMPR or dipyridamole.

Molecular Formula C20H24FN3O4S
Molecular Weight 421.49
CAS No. 899979-20-5
Cat. No. B2716094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide
CAS899979-20-5
Molecular FormulaC20H24FN3O4S
Molecular Weight421.49
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C20H24FN3O4S/c1-28-17-6-4-5-16(15-17)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25)
InChIKeyPWJZMSWACUSMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide (CAS 899979-20-5): Baseline Identity and Pharmacological Classification


N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide (CAS 899979-20-5) is a synthetic piperazine‑sulfonamide derivative with a molecular formula of C20H24FN3O4S and a molecular weight of approximately 421.5 g mol⁻¹ . The compound carries a 3‑methoxybenzamide headpiece and a 4‑(2‑fluorophenyl)piperazine sulfonylethyl tail, which, according to the structure‑activity relationship established for 4‑((4‑(2‑fluorophenyl)piperazin‑1‑yl)methyl)‑1,3,5‑triazin‑2‑amine (FPMINT) analogues, functionally characterises it as an inhibitor of human equilibrative nucleoside transporters 1 and 2 (ENT1/ENT2) [1].

Why Simple Piperazine‑Sulfonamide Substitution Fails: Structural Determinants of ENT Inhibition for CAS 899979-20-5


In‑class piperazine‑sulfonamide ENT inhibitors cannot be substituted indiscriminately because minor modifications to the aryl‑piperazine or benzamide termini profoundly alter both inhibitory potency and ENT1/ENT2 selectivity. SAR studies demonstrate that the presence, position, and identity of the halogen on the N‑phenylpiperazine ring are critical for activity [1]. For example, removal of the fluorine atom from the fluorophenyl moiety of FPMINT analogues completely abolishes ENT inhibition, while repositioning the halogen or replacing it with methyl/ethyl groups only partially restores uptake blockade [1]. Consequently, generic replacement of CAS 899979‑20‑5 with a compound bearing a different substitution pattern—such as swapping the 2‑fluorophenyl for a 2‑methoxyphenyl—is expected to yield a functionally distinct pharmacological profile, justifying compound‑specific procurement for assays that depend on the sustained, irreversible ENT blockade attributed to the fluorinated scaffold [1].

Quantitative Differentiation Evidence for N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide (CAS 899979-20-5)


Essentiality of the 2‑Fluorophenyl Group for ENT Inhibitory Activity

In the FPMINT series, replacement of the 2‑fluorophenyl moiety with an unsubstituted phenyl ring eliminated the inhibitory effect on both ENT1 and ENT2, while the addition of chlorine at the meta‑position restored only ENT1 inhibition. This establishes that a 2‑fluorophenyl substituent is indispensable for dual ENT1/ENT2 blockade [1]. CAS 899979‑20‑5 retains the 2‑fluorophenyl group, whereas the closest structural analogue CHEMBL2139807 bears a 2‑methoxyphenyl group on the piperazine, a substitution that has not been shown to support dual ENT inhibition in the published SAR model.

ENT1 ENT2 nucleoside transport fluorophenyl SAR

Irreversible, Non‑Competitive Inhibition Mechanism Relative to Reversible ENT Inhibitors

According to the vendor‑provided mechanism of action summary—consistent with the behaviour of the closely related FPMINT analogue compound 3c—CAS 899979‑20‑5 reduces the Vmax of [³H]uridine uptake in both ENT1 and ENT2 without affecting the Km, indicative of non‑competitive, irreversible inhibition [1]. In contrast, classical ENT inhibitors such as NBMPR (S‑(4‑nitrobenzyl)‑6‑thioinosine) are reversible, competitive ligands, while dipyridamole acts as a reversible, non‑selective inhibitor. An irreversible mechanism offers sustained target engagement even after washout, which may be advantageous for functional knockdown experiments.

irreversible inhibitor non‑competitive ENT1 ENT2 Vmax

Fluorine‑Mediated Enhancement of Antioxidant Capacity vs. Non‑Fluorinated Piperazine Sulfonamides

In a series of piperazine‑based bissulfonamide derivatives, the ortho‑fluorinated arylsulfonamide analogue compound 5 demonstrated a total antioxidant capacity EC₅₀ of 3.34 mM, approximating the potency of the reference antioxidant Trolox (EC₅₀ = 2.11 mM). The corresponding non‑fluorinated parent compound 1 exhibited broader but consistently weaker antioxidant activity across four complementary in vitro assays [1]. While CAS 899979‑20‑5 was not directly tested in this study, the presence of the 2‑fluorophenyl substituent aligns it with the fluorinated chemotype that yielded the superior antioxidant profile.

antioxidant piperazine sulfonamide fluorine effect Trolox equivalent

Enzyme Inhibition Profile of Fluorinated vs. Non‑Fluorinated Piperazine Sulfonamides

The fluorinated bissulfonamide compound 5 inhibited acetylcholinesterase (IC₅₀ = 2.29 mM), butyrylcholinesterase (IC₅₀ = 2.75 mM), tyrosinase (IC₅₀ = 2.52 mM), and α‑glucosidase (IC₅₀ = 2.75 mM). These values represent a 3‑ to 4‑fold improvement over the non‑fluorinated scaffold compound 1, which displayed IC₅₀ values ranging from 7.93 to 10.06 mM against the same panel [1]. CAS 899979‑20‑5 contains the same 2‑fluorophenyl‑piperazine substructure that was associated with this enhanced inhibitory potency, supporting its prioritisation over non‑fluorinated analogues for enzyme‑focused screening campaigns.

acetylcholinesterase butyrylcholinesterase tyrosinase α-glucosidase enzyme inhibition

Application Scenarios for N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide (CAS 899979-20-5) Based on Differential Evidence


Sustained Nucleoside Transport Knockdown in Functional ENT Pharmacology Studies

Because the fluorophenyl‑piperazine chemotype is associated with irreversible, non‑competitive ENT1/ENT2 inhibition [1], CAS 899979‑20‑5 is suited for experiments requiring prolonged blockade of equilibrative nucleoside flux—such as adenosine signalling modulation or uridine uptake time‑courses—where washout‑resistant inhibition is experimentally advantageous over reversible ligands like NBMPR or dipyridamole.

Structure‑Activity Relationship Profiling of ENT Inhibitor Chemotypes

The 2‑fluorophenyl substitution on the piperazine ring is a proven prerequisite for dual ENT1/ENT2 activity, while the 3‑methoxybenzamide headpiece distinguishes CAS 899979‑20‑5 from the FPMINT triazine series [1]. This makes the compound a valuable comparator molecule for SAR campaigns aiming to decouple the contributions of the benzamide linker from the fluorophenyl pharmacophore in determining ENT subtype selectivity.

Pilot Screening in Antioxidant and Enzyme Inhibition Panels

Class‑level data indicate that fluorinated piperazine‑sulfonamide derivatives deliver 3‑ to 4‑fold greater enzyme inhibitory potency (AChE, BChE, tyrosinase, α‑glucosidase) than their non‑fluorinated counterparts and approach Trolox‑level antioxidant capacity [2]. CAS 899979‑20‑5 may therefore serve as a starting point for multi‑target profiling studies that investigate the intersection of redox modulation and enzyme inhibition.

Chemical Probe Development for Irreversible Transporter Labeling

The putative irreversible binding mode of CAS 899979‑20‑5 to ENT1/ENT2 [1] opens the possibility of using the compound—or a suitably tagged derivative—as an affinity probe for target engagement studies, occupancy assays, or proteomic identification of ENT‑interacting partners, a modality not achievable with reversible probes.

Quote Request

Request a Quote for N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.